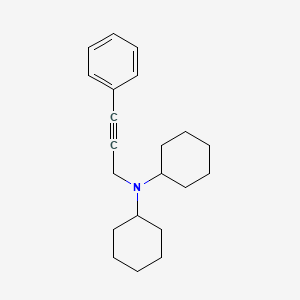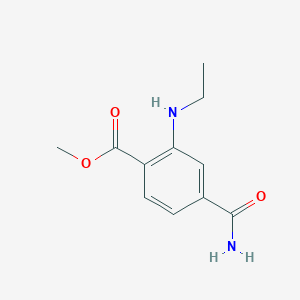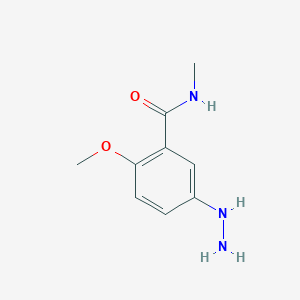![molecular formula C11H16N2O4S B12525037 N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide CAS No. 652973-59-6](/img/structure/B12525037.png)
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide is an organic compound with the molecular formula C11H16N2O4S. This compound is known for its unique chemical structure, which includes a methoxy group, a methyl group, and a methylsulfamoyl group attached to a phenyl ring, along with an acetamide group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide typically involves the reaction of 2-methoxy-5-methyl-4-(methylsulfamoyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The purification of the final product is achieved through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may act as an allosteric modulator of enzymes involved in metabolic pathways, thereby altering their activity and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the methylsulfamoyl group.
N-(2-Methoxy-5-methylphenyl)acetamide: Similar structure but lacks the methylsulfamoyl group.
N-(2-Methoxy-5-methyl-4-(sulfamoyl)phenyl)acetamide: Similar structure but lacks the methyl group on the sulfonamide.
Uniqueness
N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide is unique due to the presence of both the methoxy and methylsulfamoyl groups on the phenyl ring, which confer distinct chemical and biological properties
Properties
CAS No. |
652973-59-6 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-[2-methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7-5-9(13-8(2)14)10(17-4)6-11(7)18(15,16)12-3/h5-6,12H,1-4H3,(H,13,14) |
InChI Key |
FBEBXXUFBILNGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-[[(1Z)-3-oxo-3-phenyl-1-propenyl]amino]-, methyl ester](/img/structure/B12524959.png)
![2-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12524963.png)
![Butanoic acid, 4-[(2-acetyl-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B12524975.png)
![2-[Imino(phenyl)methyl]-5-(trifluoromethyl)aniline](/img/structure/B12524986.png)




![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
![2,4-Di-tert-butyl-6-[(1H-imidazol-1-yl)methyl]phenol](/img/structure/B12525020.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

